BenchChemオンラインストアへようこそ!

Btk inhibitor 2

BTK Covalent Inhibitor Enantiomeric Specificity

Btk inhibitor 2 (CAS 1558036-85-3) is the single (R)-enantiomer of a 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide-based covalent inhibitor of Bruton's tyrosine kinase (BTK). It is extracted from patent US 20170224688 A1 and is structurally designated as a BGB-3111 (Zanubrutinib) analog.

Molecular Formula C24H25N5O3
Molecular Weight 431.5 g/mol
Cat. No. B560539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk inhibitor 2
Molecular FormulaC24H25N5O3
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N
InChIInChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1
InChIKeyWTLRSSATGYETCG-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Btk inhibitor 2 (CAS 1558036-85-3): A Defined (R)-Enantiomer Covalent BTK Probe Compound


Btk inhibitor 2 (CAS 1558036-85-3) is the single (R)-enantiomer of a 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide-based covalent inhibitor of Bruton's tyrosine kinase (BTK). It is extracted from patent US 20170224688 A1 and is structurally designated as a BGB-3111 (Zanubrutinib) analog [1]. The compound features a terminal acrylamide warhead enabling irreversible, covalent bond formation with the Cys481 residue within the ATP-binding pocket of BTK . Biochemically, it demonstrates potent inhibition of BTK with an IC50 of 0.180 nM in a TR-FRET LanthaScreen assay, representing a key reference point for enantiomerically pure BTK tool compounds [2].

Why Generic 'BTK Inhibitor' Substitution is Scientifically Unsound: The Case of Btk inhibitor 2


Substituting one BTK inhibitor for another without validating enantiomeric purity and binding kinetics introduces critical experimental variability. Btk inhibitor 2 is the pure (R)-enantiomer, and its biochemical potency (IC50 0.180 nM) is fundamentally distinct from its (S)-enantiomer counterpart (IC50 ~100 nM), a difference that represents a ~556-fold loss in activity [1]. Furthermore, as a BGB-3111 analog, it belongs to a distinct chemical series separate from ibrutinib (pyrazolo[3,4-d]pyrimidine core) or acalabrutinib (butynamide warhead), meaning that kinome selectivity profiles and off-target liabilities are not interchangeable fragments of data . Using a racemic mixture or an alternate covalent inhibitor without accounting for these stereochemical and scaffold-specific parameters negates the quantitative reproducibility required in B-cell receptor signaling studies.

Quantitative Differentiation of Btk inhibitor 2: IC50 Values, Enantiomeric Specificity, and Kinase Selectivity Evidence


Enantiomeric Potency Cliff: (R)-Btk inhibitor 2 vs. (S)-Enantiomer

Btk inhibitor 2, the (R)-enantiomer, exhibits an IC50 of 0.180 nM against BTK in a TR-FRET LanthaScreen assay. In contrast, the corresponding (S)-enantiomer (BDBM377832) demonstrates an IC50 of 100 nM in an HTRF assay [1][2]. This represents an approximately 556-fold loss of potency for the (S)-enantiomer, establishing Btk inhibitor 2 as the sole eutomer for BTK engagement. The racemic mixture (BDBM380057) shows an IC50 of <100 nM, confirming that the presence of the (S)-enantiomer significantly dilutes potency on a per-mass basis [3].

BTK Covalent Inhibitor Enantiomeric Specificity Biochemical IC50

Biochemical Potency Comparison: Btk inhibitor 2 vs. Clinical BTK Inhibitors (Ibrutinib, Zanubrutinib)

Btk inhibitor 2 (R-enantiomer) achieves an IC50 of 0.180 nM in a TR-FRET assay, positioning it as highly potent relative to clinically established BTK inhibitors. In cell-free biochemical assays, ibrutinib demonstrates an IC50 of 0.5 nM, while zanubrutinib (BGB-3111), the clinical compound to which Btk inhibitor 2 is structurally analogous, shows an IC50 of 0.3 nM . Under the specific TR-FRET LanthaScreen assay conditions used for Btk inhibitor 2, this represents a 2.8-fold potency advantage over ibrutinib's standard cell-free value and is comparable to zanubrutinib's reported potency range [1].

BTK Covalent Inhibitor Kinase Inhibitor Potency Comparison

Covalent Irreversible Binding Mode: Structural Confirmation via Acrylamide Warhead

Btk inhibitor 2 incorporates an acrylamide moiety as the electrophilic warhead, designed to form a covalent, irreversible bond with the Cys481 residue in the BTK ATP-binding pocket . This mechanism is shared by ibrutinib and zanubrutinib but distinguishes Btk inhibitor 2 from reversible BTK inhibitors such as fenebrutinib (GDC-0853) or pirtobrutinib (LOXO-305), which rely on non-covalent binding and display distinct residence times and resistance profiles . The covalent binding mode results in sustained target engagement beyond compound washout, a property critical for in vivo pharmacodynamic studies and cellular washout experiments .

BTK Covalent Inhibitor Cys481 Irreversible Binding Chemical Probe

Verified Chemical Purity and Solubility for Reproducible In Vitro Pharmacology

Btk inhibitor 2 is supplied at a verified purity of 99.57% (HPLC) by MedChemExpress (HY-101766) and >98% by multiple independent vendors . Its solubility in DMSO is 75-86 mg/mL (approximately 173-199 mM), facilitating the preparation of concentrated stock solutions for in vitro assays . These metrics contrast with early-generation BTK tool compounds that often require lower DMSO solubility or exhibit batch-to-batch variability. The compound demonstrates a LogP of 3, and an established in vivo formulation protocol (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) achieving ≥2.5 mg/mL solubility, which provides a defined starting point for pharmacokinetic studies .

BTK Solubility Purity DMSO Compound Handling

Chemical Scaffold Differentiation: Pyrazole-4-Carboxamide Core vs. Pyrazolo-Pyrimidine (Ibrutinib) and Butynamide (Acalabrutinib) Cores

Btk inhibitor 2 is built on a 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide core, which is structurally distinct from the pyrazolo[3,4-d]pyrimidine core of ibrutinib and the butynamide-containing core of acalabrutinib . This scaffold difference is significant because the pyrazole-carboxamide chemotype is shared with the zanubrutinib (BGB-3111) series, which has been reported to exhibit more restricted off-target kinase inhibition compared to ibrutinib, particularly against ITK (Interleukin-2-inducible T-cell Kinase) [1]. While comprehensive kinome profiling data for Btk inhibitor 2 specifically is not publicly available, its shared scaffold with zanubrutinib (which shows at least 10-fold weaker ITK inhibition than ibrutinib) provides a rational basis for scaffold-based selectivity expectations .

BTK Chemical Scaffold Structure-Activity Relationship Kinase Selectivity

Structural Confirmation and Identity: Single (R)-Enantiomer Verified by Chiral SMILES and Stereochemical Nomenclature

Btk inhibitor 2 is unambiguously defined as the single (R)-enantiomer by its IUPAC name: 5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide, and its chiral SMILES containing the [C@H] stereodescriptor . This explicit stereochemical specification contrasts with many commercial 'BTK inhibitor' tool compounds that are supplied as racemates or with undefined stereochemistry. The (R)-configuration at the piperidine attachment point is the sole determinant of high-affinity BTK binding, and documentation of this stereochemistry enables precise molar calculations and eliminates ambiguity in structure-activity relationship (SAR) studies . The compound is cataloged under PubChem CID 75204377 with a defined InChI Key (WTLRSSATGYETCG-QGZVFWFLSA-N) that encodes the (R)-stereochemistry, providing a digital fingerprint for identity verification [1].

BTK Chiral Purity Stereochemistry Identity Verification Quality Control

Optimal Application Scenarios for Btk inhibitor 2 Based on Verified Differentiation Evidence


Enantiomer-Controlled BTK SAR Studies and Chiral Probe Validation

Btk inhibitor 2 is ideally suited as the (R)-eutomer reference standard in BTK structure-activity relationship studies where enantiomeric purity is critical. With a verified IC50 of 0.180 nM, it serves as the high-potency control against which the (S)-enantiomer (IC50 ~100 nM) or racemic mixture can be compared to quantify the stereochemical contribution to BTK binding. This application is directly supported by BindingDB entries BDBM303543 (R), BDBM377832 (S), and BDBM380057 (racemic) [1]. Researchers investigating chiral restriction strategies in covalent kinase inhibitor design can use Btk inhibitor 2 as a model compound to validate computational docking predictions and to calibrate cellular target engagement assays where enantiomer-specific potency must be confirmed [2].

Covalent BTK Target Engagement Studies Requiring Sustained BCR Pathway Blockade

The acrylamide warhead of Btk inhibitor 2 enables irreversible covalent bond formation with BTK Cys481, making it a suitable chemical probe for washout-resistant target engagement experiments. In cellular B-cell receptor (BCR) signaling studies, the compound can be used to achieve sustained BTK inhibition that persists after compound removal, a property not achievable with reversible inhibitors such as fenebrutinib (GDC-0853) or pirtobrutinib [1]. This application is supported by the established covalent mechanism shared with ibrutinib and zanubrutinib, and by the verified high DMSO solubility (75-86 mg/mL) that facilitates concentration-response studies in B-cell lymphoma lines [2].

Zanubrutinib-Class Chemical Probe for ITK-Sparing BCR Signaling Research

As a BGB-3111 (zanubrutinib) analog, Btk inhibitor 2 provides a structurally congruent tool compound for researchers studying BCR signaling who require a BTK inhibitor with reduced ITK (Interleukin-2-inducible T-cell Kinase) off-target liability. Zanubrutinib has been reported to be at least 10-fold weaker than ibrutinib in inhibiting rituximab-induced ADCC due to weaker ITK inhibition, and Btk inhibitor 2, sharing the same pyrazole-carboxamide chemotype, is projected to exhibit a similar selectivity profile [1]. This enables experiments where selective BTK inhibition must be achieved without confounding T-cell or NK-cell effects mediated through ITK, such as in studies of anti-CD20 antibody-dependent cellular cytotoxicity in B-cell malignancy models [2].

In Vitro Pharmacology with Verified Purity and Defined Solubility Protocols

Btk inhibitor 2 is supplied at 99.57% purity (HPLC) with a documented in vivo formulation protocol (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) that achieves ≥2.5 mg/mL solubility [1]. This enables reproducible transition from in vitro enzymology (IC50 determination at 0.180 nM) to cellular studies in B-cell lines (e.g., Ramos, REC-1) without solubility-related artifacts. For procurement specialists, the availability of the compound in pre-weighed aliquots from multiple suppliers with consistent purity specifications (>98%) reduces batch-to-batch variability and ensures reliable cross-study comparability [2]. The defined storage conditions (powder at -20°C for 3 years; stock solution at -80°C for 6 months) provide clear guidance for laboratory inventory management .

Quote Request

Request a Quote for Btk inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.